molecular formula C15H9Cl2F3N4O B2575363 4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-59-0

4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Katalognummer: B2575363
CAS-Nummer: 860786-59-0
Molekulargewicht: 389.16
InChI-Schlüssel: FLJXNGQPBATTMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This chemical compound, 4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a key intermediate in the synthesis of advanced molecules with significant research applications. It is structurally characterized as a fused dihydrotriazolone, a privileged scaffold in medicinal chemistry and agrochemical development. Its primary research value lies in its role as a precursor for the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders , particularly those targeting the Bruton's tyrosine kinase (BTK) pathway for oncological investigations. The specific substitution pattern on the triazolone and pyridine rings is critical for conferring optimal molecular recognition and binding properties in these complex chimeric molecules. Furthermore, this core structure shares a close structural relationship with known pesticidal agents, specifically those acting as metabolic disruptors in insects, making it a compound of interest in the design and development of next-generation crop protection products. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel compounds with potential activity against resistant pest strains. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4O/c1-8-22-24(13-12(17)6-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-10(16)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXNGQPBATTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C17H14Cl2F3N3O
  • Molecular Weight : 404.21 g/mol
  • CAS Number : [Not specified in the search results]

Triazole derivatives are known for their ability to inhibit various enzymes and pathways involved in cellular processes. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Triazoles often act as inhibitors of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds.
  • Antimicrobial Activity : Similar compounds have demonstrated antifungal and antibacterial properties by disrupting cell membrane integrity and inhibiting cell wall synthesis.

Anticancer Properties

Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (T47D) : Some triazole derivatives have shown IC50 values indicating potent cytotoxicity against T47D cells.
  • Colon Carcinoma (HCT-116) : Compounds similar to the one in focus have demonstrated activity against HCT-116 cancer cells with IC50 values around 6.2 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Triazoles are often effective against fungal infections due to their ability to inhibit ergosterol synthesis, critical for fungal cell membrane integrity.

Case Studies

  • Study on Anticancer Activity :
    • A series of triazole derivatives were synthesized and evaluated for their anticancer properties. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Evaluation :
    • In vitro studies demonstrated that related triazole compounds effectively inhibited the growth of pathogenic fungi, suggesting that this compound may also possess similar properties .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AnticancerT47D43.4
AnticancerHCT-1166.2
AntifungalCandida albicansNot specified

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen Substitutions

Isostructural Triazolones (Compounds 4 and 5)

and describe two isostructural triazolones:

  • Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Feature Target Compound Compound 4 Compound 5
Core Structure 1,2,4-Triazol-3-one Thiazole + Pyrazole Thiazole + Pyrazole
Aryl Substituents 4-Chlorophenyl, 3-Cl-5-CF₃-Pyridinyl 4-Chlorophenyl, 4-Fluorophenyl 4-Fluorophenyl (multiple)
Crystallography Likely triclinic, P¯I symmetry* Triclinic, P¯I symmetry Triclinic, P¯I symmetry

*Inferred from isostructural analogs .

Key Findings :

  • Halogen substitutions (Cl vs. F) minimally affect molecular conformation but alter crystal packing due to differences in van der Waals radii and polarizability .
  • The target compound’s pyridinyl group introduces greater steric and electronic complexity compared to the fluorophenyl groups in Compounds 4 and 4.
Pyridine Derivatives with Trifluoromethyl Groups

highlights (4-chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone, a pyrazole derivative with a similar 3-chloro-5-CF₃-pyridinyl substituent.

Feature Target Compound Compound
Core Structure 1,2,4-Triazol-3-one Pyrazole
Substituents 3-Cl-5-CF₃-Pyridinyl, Cl-Ph 3-Cl-5-CF₃-Pyridinyl, Cl-Ph
Electronic Effects Strong electron-withdrawing (CF₃) Similar electron-withdrawing

Key Findings :

  • Both compounds leverage the 3-Cl-5-CF₃-pyridinyl group for enhanced electrophilicity and metabolic stability.
Role of Sulfur-Containing Groups

and discuss S-alkyl triazole-thiols and triazolyl sulfanyl derivatives. For example, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () replaces the pyridinyl group with a sulfanyl-ethanone moiety.

Feature Target Compound Compound
Core Structure 1,2,4-Triazol-3-one 1,2,4-Triazol-3-one
Key Substituent 3-Cl-5-CF₃-Pyridinyl Sulfanyl-ethanone
Synthesis Likely multi-step nucleophilic substitution S-alkylation of triazole-thiol

Key Findings :

  • The target compound’s synthesis may require precise control of substituent introduction to avoid steric clashes .

Heterocyclic Core Variations

Benzothiazole Derivatives

describes 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one, which replaces the triazolone core with a pyrazolone-benzothiazole hybrid.

Feature Target Compound Compound
Core Structure 1,2,4-Triazol-3-one Pyrazolone + Benzothiazole
Bioactivity Potential agrochemical use Anticandidal activity

Key Findings :

  • Benzothiazole derivatives exhibit distinct biological profiles due to increased aromaticity and sulfur-mediated interactions.
  • The triazolone core in the target compound offers a balance between rigidity and synthetic accessibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include coupling chlorophenyl and trifluoromethylpyridinyl precursors under reflux with catalysts like triethylamine. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and stoichiometric ratios of intermediates. Yield improvements are validated via LC-MS and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound and verifying its purity?

  • Methodological Answer :

  • ¹H-NMR : Resolves aromatic protons and methyl groups, confirming substitution patterns .
  • LC-MS : Validates molecular weight and detects impurities via retention time shifts .
  • X-ray Crystallography : Resolves crystal packing and stereochemical configuration (e.g., dihydrotriazolone ring conformation) .
  • Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and Cl .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation byproducts (e.g., hydrolyzed triazolone rings) .

Advanced Research Questions

Q. How can computational methods like molecular docking and density functional theory (DFT) predict biological interactions and electronic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal studies). Validate binding affinity against experimental IC₅₀ values .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, correlating with reactivity and stability .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate activity contributors .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • In Silico Validation : Cross-reference bioactivity data with PubChem or ChEMBL to identify outliers and potential assay artifacts .

Q. How can researchers evaluate the compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Abiotic Degradation : Expose the compound to UV light in aqueous solutions (simulating sunlight) and analyze photoproducts via GC-MS .
  • Biotic Degradation : Use soil microcosms with Pseudomonas spp. to assess microbial breakdown, quantifying metabolites like 4-chlorobenzoic acid .
  • Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values for environmental risk assessment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

  • Methodological Answer :

  • Solubility : Compare logP values (experimental vs. predicted via ChemAxon) and test in biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .
  • Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), identifying transporter-mediated efflux (e.g., P-glycoprotein) as a confounding factor .

Advanced Experimental Design

Q. What in vitro and in vivo models are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • In Vitro : Use CRISPR-engineered yeast (Saccharomyces cerevisiae) with target gene knockouts (e.g., ERG11) to confirm antifungal target specificity .
  • In Vivo : Employ murine candidiasis models, monitoring fungal burden in kidneys via CFU counts and histopathology .

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